1-(7-amino-1H-indol-3-yl)ethanone
Overview
Description
1-(7-amino-1H-indol-3-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, specifically, features an indole core with an amino group at the 7th position and an ethanone group at the 3rd position, making it a valuable molecule for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-amino-1H-indol-3-yl)ethanone typically involves the construction of the indole core followed by functionalization at the desired positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form the indole ring. Subsequent steps involve introducing the amino group at the 7th position and the ethanone group at the 3rd position through various substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to scale up the production while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(7-amino-1H-indol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(7-amino-1H-indol-3-yl)ethanone has a broad range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(7-amino-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and metabolism, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-(1H-indol-3-yl)ethanone: Lacks the amino group at the 7th position, resulting in different chemical and biological properties.
1-(7-methyl-1H-indol-3-yl)ethanone:
Uniqueness: 1-(7-amino-1H-indol-3-yl)ethanone is unique due to the presence of both the amino and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
1-(7-amino-1H-indol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLFNQZCQWYKLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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